Cdk-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk-IN-11 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinases are a family of protein kinases involved in regulating the cell cycle. CDK9, in particular, plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the suppression of transcription and has potential therapeutic applications in cancer treatment .
準備方法
The synthesis of Cdk-IN-11 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes the following steps:
Formation of the core heterocycle: This involves the cyclization of appropriate starting materials under specific conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
化学反応の分析
Cdk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cdk-IN-11 has several scientific research applications, including:
Cancer Research: As a CDK9 inhibitor, this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation Studies: This compound is used to investigate the mechanisms of transcriptional regulation by CDK9 and its role in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
作用機序
Cdk-IN-11 exerts its effects by binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription. The molecular targets and pathways involved include the CDK9-cyclin T complex and the transcriptional machinery .
類似化合物との比較
Cdk-IN-11 is unique among CDK inhibitors due to its high selectivity for CDK9. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs but has significant toxicity.
Roscovitine: Another pan-CDK inhibitor with a broader spectrum of activity.
Dinaciclib: A second-generation CDK inhibitor with improved selectivity and potency.
This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in various biological processes and for developing targeted cancer therapies .
特性
分子式 |
C25H21BrN4O2 |
---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28) |
InChIキー |
QJTVIYLRDQROJD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。